molecular formula C10H15N3O B2536946 (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one CAS No. 1001500-04-4

(2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B2536946
CAS No.: 1001500-04-4
M. Wt: 193.25
InChI Key: PDSCURTZQORVTP-AATRIKPKSA-N
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Description

(2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that features a pyrazole ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the dimethylamino group: This step involves the reaction of the pyrazole intermediate with dimethylamine under suitable conditions.

    Formation of the enone structure: This can be done by reacting the intermediate with an appropriate aldehyde or ketone under basic or acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might convert the enone structure to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with pyrazole rings are often studied as ligands in catalytic systems.

    Materials Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmaceuticals: The compound could be investigated for its potential as a drug candidate, particularly for its interactions with biological targets.

    Biological Probes: It might be used as a probe to study biological processes or as a part of diagnostic assays.

Industry

    Agriculture: Similar compounds are sometimes used in the development of agrochemicals, such as pesticides or herbicides.

    Polymers: The compound could be used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(dimethylamino)-1-(1H-pyrazol-4-yl)prop-2-en-1-one: Lacks the 1,3-dimethyl substitution on the pyrazole ring.

    (2E)-3-(dimethylamino)-1-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one: Has additional methyl groups on the pyrazole ring.

Uniqueness

The unique combination of the dimethylamino group and the 1,3-dimethyl substitution on the pyrazole ring might confer specific properties, such as enhanced stability or unique reactivity, making it distinct from similar compounds.

Biological Activity

The compound (2E)-3-(dimethylamino)-1-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a dimethylamino group and an enone structure , which are believed to contribute to its biological activity. The synthesis typically involves several steps:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.
  • Dimethylamino Group Introduction : The pyrazole intermediate is reacted with dimethylamine.
  • Enone Formation : This is accomplished by reacting the intermediate with an aldehyde or ketone under controlled conditions.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. These interactions may modulate cellular pathways related to cancer proliferation and angiogenesis.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant anti-proliferative effects against cancer cell lines. For instance, studies on related pyrazole derivatives have shown:

  • Anti-Prostate Cancer Activity : Compounds demonstrated effective inhibition against human prostate cancer cell lines (PC-3 and DU-145), with some exhibiting IC50 values lower than standard treatments like 5-Fluoro Uracil (5-FU) .
    CompoundCell LineIC50 (µM)
    6fDU-14539.1
    6dPC-3<65

VEGFR Inhibition

In vitro studies also evaluated the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy:

CompoundVEGFR Inhibition IC50 (nM)
6f26.1
Sorafenib30

These results suggest that the compound may possess significant anti-cancer properties through mechanisms involving both direct cytotoxicity and inhibition of angiogenesis .

Case Studies and Comparative Analysis

Comparative studies with similar compounds have highlighted the unique structural features of this compound that may enhance its biological efficacy:

Similar Compounds

Compound NameStructural VariantsNotable Activity
(2E)-3-(dimethylamino)-1-(1H-pyrazol-4-yl)prop-2-en-1-oneLacks 1,3-dimethyl substitutionLower activity
(2E)-3-(dimethylamino)-1-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-oneAdditional methyl groups on pyrazole ringEnhanced stability

The presence of the dimethylamino group combined with specific substitutions on the pyrazole ring appears to confer distinct pharmacological properties that warrant further investigation .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-9(7-13(4)11-8)10(14)5-6-12(2)3/h5-7H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCURTZQORVTP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1C(=O)/C=C/N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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